3-Cyclobutoxypyrrolidine
Description
3-Cyclobutoxypyrrolidine (CAS: 1250535-53-5) is a five-membered saturated heterocyclic compound featuring a pyrrolidine backbone with a cyclobutoxy substituent at the 3-position. Pyrrolidine, a secondary amine, is known for its versatility in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities. The cyclobutoxy group introduces a strained four-membered cyclic ether, balancing reactivity and stability.
According to product listings from CymitQuimica, this compound has been marketed as a high-purity building block but is currently discontinued . This discontinuation may reflect synthesis challenges, market demand shifts, or regulatory considerations. Despite this, its structural features remain relevant for applications in pharmaceuticals, agrochemicals, and material science.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-cyclobutyloxypyrrolidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(3-1)10-8-4-5-9-6-8/h7-9H,1-6H2 |
InChI Key |
YRTJXMYALPBXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxypyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxy-pyrrolidine with cyclobutyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Cyclobutoxypyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutoxypyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may bind to active sites of enzymes, blocking their activity, or interact with receptors, altering their signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
The table below summarizes critical differences between 3-Cyclobutoxypyrrolidine and analogous compounds:
Detailed Comparisons
a. 6-(Cyclobutylmethoxy)pyridin-3-amine
- Structural Differences :
- Pyridine core (aromatic, planar) vs. pyrrolidine (saturated, flexible).
- Cyclobutylmethoxy group attached via a methylene spacer, increasing steric bulk.
- Functional Implications: Pyridine’s aromaticity reduces basicity compared to pyrrolidine, affecting hydrogen-bonding interactions.
- Applications : Highlighted in pharmaceuticals and agrochemicals due to its dual functionality (amine and ether groups).
b. 3-[(CyclopropylMethoxy)Methyl]pyrrolidine
- Structural Differences :
- Cyclopropylmethoxy substituent (three-membered ring) vs. cyclobutoxy.
- Methylene spacer between the heterocycle and substituent.
- Functional Implications :
- Higher ring strain in cyclopropane enhances reactivity, useful in ring-opening reactions or as a synthetic intermediate.
- The spacer may reduce steric hindrance, facilitating interactions in catalytic systems.
- Applications : Primarily in synthetic chemistry for constructing complex molecules.
c. 3-Cyclopropoxybenzoic Acid
- Structural Differences: Benzoic acid core (aromatic, acidic) vs. non-aromatic pyrrolidine. Direct cyclopropoxy attachment without a spacer.
- Functional Implications :
- Carboxylic acid group introduces acidity, enabling salt formation for improved solubility in drug formulations.
- Cyclopropoxy’s high strain may lead to metabolic instability compared to cyclobutoxy.
- Applications : Used in agrochemicals and as a building block for bioactive molecules requiring acidic motifs.
Research Findings and Practical Considerations
- Reactivity and Stability: Cyclobutoxy’s moderate ring strain (compared to cyclopropoxy) offers a balance between stability and reactivity, making it preferable in long-acting formulations . Pyrrolidine’s secondary amine can participate in salt formation or act as a hydrogen-bond donor, enhancing target engagement in drug design .
- Synthetic Utility :
- Application-Specific Performance :
Biological Activity
3-Cyclobutoxypyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Overview of Pyrrolidine Derivatives
Pyrrolidine derivatives, including this compound, have been studied for various biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The unique structure of pyrrolidine allows for diverse modifications that can enhance their pharmacological properties .
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine compounds demonstrate enhanced activity against Gram-negative bacteria. A study highlighted that derivatives with specific substitutions on the pyrrolidine ring showed improved Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like ampicillin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 15a | 31.25 | Acinetobacter baumannii |
| 15b | 31.25 | Acinetobacter baumannii |
| Reference | 125 | Ampicillin |
Anticancer Activity
In vitro studies have demonstrated the potential of pyrrolidine derivatives as anticancer agents. One compound containing a pyrrolidine ring was identified as a CXCR4 antagonist, showing strong binding affinity and the ability to inhibit cancer cell migration . The anticancer efficacy was further validated in mouse models, indicating promising therapeutic potential.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its activity may be linked to the modulation of specific receptors and enzymes involved in cellular signaling pathways.
Case Studies
- CXCR4 Antagonism : A derivative of pyrrolidine was found to inhibit CXCR4 receptor activity with an IC50 value of 79 nM. This suggests a potential role in cancer treatment by blocking pathways that facilitate tumor metastasis .
- Antimicrobial Efficacy : Compounds derived from pyrrolidine were tested against various bacterial strains, showing significant inhibition rates and lower MIC values compared to traditional antibiotics .
In Silico Studies
Recent advancements in computational biology have allowed for the prediction of biological activity profiles for compounds like this compound. These studies utilize computer-aided drug design to estimate interactions with pharmacological targets and predict metabolic transformations .
Predicted Activities
| Activity Type | Probability (Pa) |
|---|---|
| Antimicrobial | >0.80 |
| Anticancer | >0.75 |
| Anti-inflammatory | >0.70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
